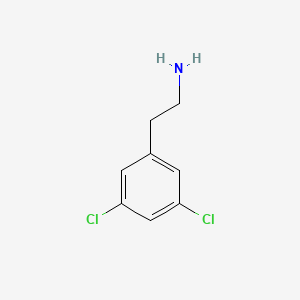

2-(3,5-Dichlorophenyl)ethanamine

説明

Significance and Context in Chemical Sciences

In the realm of chemical sciences, the importance of 2-(3,5-Dichlorophenyl)ethanamine lies primarily in its utility as a chemical intermediate. biosynth.com The presence of the dichlorophenyl group and the primary amine functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. The specific positioning of the chlorine atoms on the phenyl ring at the 3 and 5 positions influences the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and the properties of its derivatives.

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 67851-51-8 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Boiling Point | 266.40 °C |

| Density | 1.268 g/cm³ |

| Data sourced from Biosynth biosynth.com |

Scope of Academic Inquiry for this compound and Related Dichlorophenethylamines

The academic inquiry into this compound is often contextualized by the broader research on dichlorophenethylamines. This class of compounds has garnered attention for its potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system.

Research on related isomers, such as (S)-1-(3,5-Dichlorophenyl)ethanamine , has explored their potential biological activities, including antimicrobial and anticancer properties. chemimpex.com This chiral amine has been investigated for its role as a precursor in the development of pharmaceutical agents. chemimpex.com Studies on other dichlorophenethylamine derivatives have also been prominent. For instance, 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride is recognized for its applications in pharmaceutical research and development, serving as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

The synthesis of these related compounds often starts from precursors like 3,5-dichlorobenzaldehyde, involving steps such as reduction and reductive amination to introduce the amine functionality. chemimpex.com The reactivity of the dichlorophenyl ring and the amine group allows for a range of chemical modifications, leading to a diverse library of compounds for further investigation.

Current Research Landscape and Future Directions

The current research landscape for this compound itself is primarily focused on its role as a synthetic building block. biosynth.com However, the broader field of dichlorophenethylamine research points towards several potential future directions.

A significant area of interest is the exploration of these compounds as ligands for various receptors. For example, research into other phenethylamine (B48288) derivatives has shown their interaction with a range of biological targets, including adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. mdpi.com Given the structural similarities, future research could investigate the potential for this compound and its derivatives to act as modulators of these or other receptor systems.

Furthermore, the development of novel synthetic methodologies to create derivatives of this compound with high purity and specific stereochemistry is an ongoing area of interest. The synthesis of complex molecules often relies on the availability of versatile and well-characterized starting materials. As such, further elucidation of the reaction pathways and spectroscopic characterization of this compound would be beneficial for its application in the synthesis of new chemical entities with potential therapeutic value.

Recent studies on other dichlorophenyl-containing molecules have highlighted their potential in areas such as the development of antitubercular agents and inhibitors of enzymes involved in cancer progression. researchgate.netnih.gov For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has been identified as a disruptor of mycobacterial energetics. researchgate.net These findings suggest that the 3,5-dichlorophenyl moiety can be a key pharmacophore, and future research may explore the incorporation of the this compound scaffold into similar molecular frameworks.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEUTZAJXBKBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576655 | |

| Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67851-51-8 | |

| Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 3,5 Dichlorophenyl Ethanamine

Established Synthetic Routes to 2-(3,5-Dichlorophenyl)ethanamine

The synthesis of this compound can be achieved through several established methods. These routes primarily focus on the formation of the ethanamine side chain attached to the dichlorophenyl ring and achieving the desired stereochemistry.

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. libretexts.org In the context of this compound, this strategy typically involves the reaction of a suitable aldehyde or ketone precursor with an amine source in the presence of a reducing agent. libretexts.org

A common approach starts with 3,5-dichlorophenylacetaldehyde. This aldehyde is reacted with ammonia (B1221849) or a protected form of ammonia, followed by reduction of the resulting imine intermediate to yield the primary amine. nih.gov The reaction is often carried out as a one-pot procedure, where the aldehyde, amine, and reducing agent are combined. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. youtube.com

Alternatively, a ketone precursor such as 3,5-dichloroacetophenone can be used. Reaction with ammonia under reductive conditions will also lead to the formation of this compound. libretexts.org

Key aspects of this methodology include:

Starting Materials: 3,5-Dichlorophenylacetaldehyde or 3,5-dichloroacetophenone.

Amine Source: Ammonia or a suitable equivalent.

Reducing Agents: Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. libretexts.orglibretexts.org

Resolution Techniques for Enantiomeric Purity (e.g., Diastereomeric Salt Formation)

Since this compound is a chiral compound, obtaining enantiomerically pure forms is often crucial for its applications. The most common method for resolving the racemic mixture is through the formation of diastereomeric salts. libretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation. libretexts.org

The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org Examples of commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov

The general procedure is as follows:

The racemic this compound is dissolved in a suitable solvent.

An enantiomerically pure chiral acid is added to the solution.

The resulting diastereomeric salts will have different solubilities in the chosen solvent. One diastereomer will preferentially crystallize out of the solution. ucl.ac.uk

The crystallized salt is separated by filtration.

The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric purity. nih.gov Fractional crystallization may be repeated to enhance the enantiomeric excess of the desired isomer. nih.gov

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative route to arylethanamines. While direct palladium-catalyzed amination of an ethyl group attached to the dichlorophenyl ring is not a standard approach, palladium catalysis can be employed in the synthesis of key precursors.

For instance, a palladium-catalyzed Heck reaction could be envisioned between 3,5-dichlorohalobenzene and a suitable vinylamine (B613835) equivalent. However, a more common strategy involves the coupling of an aryl halide with an organometallic reagent.

A plausible, though less direct, palladium-catalyzed route could involve the following conceptual steps:

Sonogashira Coupling: Reaction of 1-bromo-3,5-dichlorobenzene (B43179) with a protected acetylene, such as trimethylsilylacetylene, catalyzed by a palladium complex and a copper co-catalyst.

Deprotection: Removal of the silyl (B83357) protecting group to yield 1-ethynyl-3,5-dichlorobenzene.

Hydroamination/Reduction: Subsequent hydroamination of the alkyne followed by reduction, or a direct reduction of a related nitrile precursor synthesized via palladium catalysis, could lead to the desired ethanamine.

A more direct application of palladium catalysis is the amination of aryl halides. nih.gov While this typically forms anilines, modifications of this chemistry could potentially be adapted for the synthesis of benzylic amines. For example, a palladium catalyst could be used to couple 3,5-dichlorobenzyl halide with a suitable amine precursor. nih.govnih.gov

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be modified at either the amine moiety or the dichlorophenyl ring to generate a variety of derivatives and analogues.

Functionalization of the Amine Moiety (e.g., N-Acylation)

The primary amine group of this compound is a versatile handle for further functionalization, with N-acylation being a common transformation. orientjchem.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.gov For example, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base (like triethylamine (B128534) or pyridine) would yield N-[2-(3,5-dichlorophenyl)ethyl]acetamide. researchgate.net A variety of acyl groups can be introduced using this method, leading to a diverse library of amide derivatives. nih.gov

Other functionalizations of the amine include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the parent molecule.

Substituent Modifications on the Dichlorophenyl Ring

Modifying the substituents on the dichlorophenyl ring allows for the synthesis of analogues with altered electronic and steric properties.

One approach involves starting with a differently substituted benzene (B151609) derivative and carrying out a similar synthetic sequence as described for this compound. For example, starting with 3,5-dibromobenzene would lead to the corresponding 2-(3,5-dibromophenyl)ethanamine.

Alternatively, electrophilic aromatic substitution reactions on a precursor to this compound could be employed, although the presence of two deactivating chloro groups can make this challenging. A more viable strategy is nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on a suitably functionalized dichlorophenyl ring. researchgate.net For instance, if one of the chloro groups were replaced with a more reactive leaving group like iodine or a triflate, palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to introduce a variety of substituents. researchgate.netnih.gov

For example, a synthetic route could be designed to produce a 2-(3-chloro-5-methoxyphenyl)ethanamine analogue by starting with 1-bromo-3-chloro-5-methoxybenzene (B65169) and applying similar synthetic steps.

Preparation of Salt Forms for Research Applications (e.g., Hydrochloride Salts)

For many research applications, organic amines like this compound are converted into their salt forms to improve stability, solubility, and ease of handling. The hydrochloride salt is a common choice. A general and effective method for preparing hydrochloride salts of amines involves the reaction of the corresponding free base with a chlorinating agent, often in a suitable solvent.

One established method that can be adapted for this purpose is the reaction of the precursor alcohol, 2-(3,5-dichlorophenyl)ethanol, with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group with a chlorine atom to form the 2-chloroethylamine (B1212225) intermediate, which is then isolated as the hydrochloride salt google.com. The process typically involves heating the alcohol with thionyl chloride, sometimes in the presence of a solvent. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Another approach involves dissolving the free base of this compound in a suitable organic solvent, followed by the introduction of hydrogen chloride (HCl). The HCl can be added as a gas or as a solution in an organic solvent (e.g., diethyl ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum. The purity and yield of the resulting salt are crucial for its use in further research.

A representative procedure for the formation of a related chloroethylamine hydrochloride is detailed in the table below.

| Step | Reactants | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-Hydroxyethylamine hydrochloride | Thionyl chloride, Formic acid (substoichiometric) | Heat to 70-80°C for 3.5 hours | Formation of an oily, easily stirrable product |

| 2 | Reaction mixture from Step 1 | Water | Cool to room temperature, then dilute | Aqueous solution of 2-chloroethylamine hydrochloride |

Novel Synthetic Pathways and Green Chemistry Approaches

Recent advances in synthetic chemistry have focused on developing more efficient, modular, and environmentally benign methods for the synthesis of phenethylamines. These novel pathways often utilize catalytic systems that operate under mild conditions and offer high selectivity.

Tandem Reactions (e.g., Iodination/Dehydroiodination)

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a powerful strategy for increasing synthetic efficiency. In the context of synthesizing substituted phenethylamines, a notable development is the use of nickel/photoredox dual catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl iodides. nih.govacs.orgucla.edu This method provides a modular route to a wide array of β-phenethylamine derivatives.

The reaction mechanism is proposed to involve a tandem sequence where a nucleophilic iodide opens the aziridine (B145994) ring, forming a β-iodoamine intermediate in situ. This iodoamine then acts as the active electrophile in the nickel-catalyzed cross-coupling cycle. This pathway is significant as it allows for the direct arylation of the ethylamine (B1201723) backbone. To synthesize this compound, this would involve the coupling of a suitable aziridine with 1,3-dichloro-5-iodobenzene. This approach is considered a green chemistry method as it proceeds under mild, light-mediated conditions and avoids the use of stoichiometric and often harsh reagents. nih.gov

| Feature | Description |

|---|---|

| Catalyst System | Nickel catalyst and an organic photoredox catalyst |

| Reactants | Aliphatic aziridines and (hetero)aryl iodides |

| Key Intermediate | β-iodoamine formed in a tandem ring-opening/iodination sequence |

| Conditions | Mild, photo-assisted |

| Advantages | High modularity, broad substrate scope, avoidance of harsh reductants |

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis and can be applied to the construction of precursors for this compound. nih.gov For instance, the formation of an amide bond followed by reduction is a classic route to amines.

In a relevant example, phenylethylamine can be reacted with various carboxylic acids in the presence of a condensation agent to form N-phenethyl amides. units.it Triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) used in conjunction with a tertiary amine, have emerged as highly efficient dehydro-condensation agents that operate under mild, sustainable conditions. units.itjocpr.com To apply this to the target molecule, one could envision a strategy starting with 3,5-dichlorophenylacetic acid and a suitable amine, followed by reduction of the resulting amide.

Another relevant condensation approach is the reaction of a substituted aniline (B41778) with a suitable electrophile. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) involves the condensation of 2,3-dichloroaniline (B127971) with bis-(2-chloroethylamine) hydrochloride. prepchem.com A similar strategy could be conceived for this compound, potentially involving the condensation of a 3,5-dichlorophenyl-containing nucleophile with a two-carbon electrophile bearing a protected amino group.

Spectroscopic and Structural Elucidation of 2 3,5 Dichlorophenyl Ethanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(3,5-Dichlorophenyl)ethanamine, ¹H and ¹³C NMR, along with multidimensional techniques, offer unambiguous evidence for its chemical structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The dichlorinated phenyl ring features two types of protons. The proton at the C2 position is situated between the two chlorine atoms, while the two protons at the C4 and C6 positions are equivalent. This would result in two signals in the aromatic region (typically δ 7.0-7.5 ppm). The ethylamine (B1201723) side chain protons would appear as two triplets in the aliphatic region (typically δ 2.5-3.5 ppm) due to mutual coupling.

For comparison, the experimental ¹H NMR data for the isomeric compound 1-(2,3-Dichlorophenyl)ethanamine provides insight into the chemical shifts and coupling constants for a dichlorinated phenylethylamine structure. sdsu.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| CH₃ | 1.45 | d, J = 6.5 Hz |

| CHNH₂ | 3.82 | q, J = 6.5 Hz |

| H-6 | 7.19 | t, J = 7.8 Hz |

| H-5 | 7.28 | dd, J = 7.6 Hz |

| H-4 | 7.35 | dd, J = 8.2 Hz |

| Table 1: ¹H NMR Data for 1-(2,3-Dichlorophenyl)ethanamine in CDCl₃. sdsu.edu |

The analysis of the parent Ethylamine shows the fundamental signals for the ethyl group protons, which are typically found further upfield when not influenced by an aromatic ring. youtube.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four signals are expected for the aromatic carbons and two for the aliphatic carbons. The carbons bonded to chlorine (C3 and C5) would show a distinct downfield shift. The symmetry of the phenyl ring results in the equivalence of C3 and C5, as well as C4 and C6.

The experimental data for 1-(2,3-Dichlorophenyl)ethanamine illustrates the typical chemical shifts for the carbon atoms in a dichlorinated system. sdsu.edu

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 22.7 |

| CHNH₂ | 51.2 |

| C-6 | 126.3 |

| C-5 | 127.9 |

| C-4 | 129.4 |

| C-3 | 131.5 |

| C-2 | 134.8 |

| C-1 | 142.1 |

| Table 2: ¹³C NMR Data for 1-(2,3-Dichlorophenyl)ethanamine in CDCl₃. sdsu.edu |

In the parent Ethylamine , the two carbon atoms of the ethyl group are clearly distinguished, with the carbon adjacent to the nitrogen atom appearing at a lower field. nih.gov

Multidimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable. sdsu.eduuvic.ca

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships. For this compound, a cross-peak between the two aliphatic methylene (B1212753) groups (-CH₂-CH₂-) would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would unambiguously link each proton signal to its corresponding carbon signal, for example, the aromatic protons to their respective phenyl carbons and the aliphatic protons to their ethyl group carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations between the benzylic protons (-Ar-CH₂-) and the aromatic carbons (C1, C2, C6), confirming the attachment of the ethylamine chain to the dichlorophenyl ring. sdsu.edu

These techniques, used in concert, provide a complete and unambiguous structural elucidation of the molecule in solution.

Vibrational Spectroscopy Applications (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

For the related compound (S)-1-(3,5-Dichlorophenyl)ethanamine , the spectrum shows typical aromatic C-H stretching vibrations from 3000-3100 cm⁻¹. The primary amine group (NH₂) produces distinctive N-H stretching absorptions around 3300-3500 cm⁻¹. Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while the strong C-Cl stretching vibrations are found in the fingerprint region below 1300 cm⁻¹.

Key absorption bands expected for this compound and its derivatives are summarized below, with data from the related compound 1-(2,3-Dichlorophenyl)ethanamine . sdsu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| N–H Stretch (primary amine) | 3350–3280 | Medium, Broad |

| C–H Stretch (aromatic) | ~3100-3000 | Medium |

| C–H Stretch (aliphatic) | ~2950-2850 | Medium to Strong |

| C=C Stretch (aromatic) | ~1600-1450 | Medium |

| C–N Bend | 1250–1150 | Medium |

| C–Cl Stretch | 750–650 | Strong |

| Table 3: Key IR Absorption Bands for Dichlorophenyl-ethanamine Derivatives. sdsu.edu |

The broadness of the N-H stretching band is often due to hydrogen bonding between molecules.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₈H₉Cl₂N), the molecular weight is approximately 190.07 g/mol . uvic.ca

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern of this peak, which arises from the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would produce a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. sdsu.edu

Common fragmentation pathways for phenylethylamines involve the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion or related fragments. For the related isomer 1-(2,3-Dichlorophenyl)ethanamine , the mass spectrum shows the molecular ion at m/z 189 and significant fragments corresponding to the loss of a chlorine atom ([M–Cl]⁺) and the dichlorophenyl moiety ([C₆H₄Cl]⁺). sdsu.edu

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 189 | Molecular Ion |

| [M+2]⁺ | 191 | Isotope Peak |

| [M+4]⁺ | 193 | Isotope Peak |

| [M-Cl]⁺ | 154 | Loss of Chlorine |

| [C₆H₄Cl]⁺ | 119 | Dichlorophenyl fragment |

| Table 4: Expected Mass Spectrometry Fragments for Dichlorophenyl-ethanamine Derivatives based on data for 1-(2,3-Dichlorophenyl)ethanamine. sdsu.edu |

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of the related compound (S)-1-(3,5-Dichlorophenyl)ethanamine consists of a benzene (B151609) ring with chlorine substituents at the 3 and 5 positions and an ethanamine side chain. The presence of the amine group allows for the formation of intermolecular hydrogen bonds (N-H···N or N-H···Cl) in the crystal lattice, which significantly influences the crystal packing.

Studies on other dichlorophenyl-containing molecules, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile , have provided detailed crystallographic data, revealing how these rigid, chlorinated aromatic rings pack in the solid state. These studies often show hydrogen bonding and π-π stacking interactions as dominant forces in the crystal structure.

| Compound | Crystal System | Space Group | Key Interactions |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | Monoclinic | P2₁/c | Hydrogen bonds, π-π stacking, Cl···Cl interactions |

| Table 5: Crystallographic Data for a Related Dichlorophenyl Derivative. |

For this compound, a crystal structure would precisely define the torsion angles of the ethylamine side chain relative to the phenyl ring and map the network of intermolecular interactions that stabilize the crystal lattice.

Mechanistic Studies and Reaction Pathways Involving 2 3,5 Dichlorophenyl Ethanamine

Reaction Mechanism Elucidation in Organic Transformations

The dual functionality of 2-(3,5-Dichlorophenyl)ethanamine—an aromatic halide and a nucleophilic amine—makes it a candidate for several important classes of organic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in While the term "cleavage" can refer to the breaking of a bond, in the context of palladium catalysis with aryl halides, it typically involves the oxidative addition of the carbon-halogen bond to a palladium(0) center, initiating a catalytic cycle for a coupling reaction. youtube.com

The this compound molecule contains two C(sp²)-Cl bonds, making it a potential substrate for cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. tezu.ernet.inyoutube.com The general mechanism for these transformations follows a well-established catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com

Transmetalation (for Suzuki, etc.) or Alkene Insertion (for Heck): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium(II) complex in a step called transmetalation. youtube.com For a Heck reaction, an alkene would insert into the palladium-carbon bond. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

A significant challenge in using this compound directly is the presence of the primary amine. The amine can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity. rsc.org Therefore, protection of the amine group, for instance as an amide, is often a necessary prerequisite for successful cross-coupling at the aryl chloride positions.

The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a wide range of nucleophilic substitution and addition-elimination reactions.

A prominent example is the reaction of amines with acyl chlorides to form amides. researchgate.net The mechanism is a two-step addition-elimination process. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after a proton transfer, yielding the stable amide product.

Another important class of reactions is nucleophilic aromatic substitution (SNAr). While the dichlorophenyl ring of this compound is electron-rich and generally unreactive towards nucleophilic attack, other highly electron-deficient aromatic systems readily react with amines. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) reacts sequentially with nucleophiles under controlled temperature conditions. csic.es The amine of this compound could act as a nucleophile, displacing one of the chlorine atoms on the triazine ring. nih.govresearchgate.net The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then loses a chloride ion to form the substituted product. csic.es The reactivity of the remaining chlorine atoms on the triazine is reduced after the first substitution, allowing for controlled, stepwise additions. nih.gov

Insights into Amine Reactivity and Functional Group Interconversions

The primary amine is the most reactive site on this compound under many conditions and is central to its utility as a synthetic intermediate. biosynth.com Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. The amine group can be readily transformed into several other important functionalities.

Key interconversions include:

Acylation: Reaction with acyl chlorides or anhydrides yields N-substituted amides. This is a common transformation as amides are generally stable and can serve as protecting groups or as precursors for other groups. csic.es

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often leading to mixtures of products.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (like sodium borohydride) to form secondary or tertiary amines.

Conversion to Diazonium Salts: Although less common for phenethylamines compared to anilines, treatment with nitrous acid could theoretically form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Table 1: Functional Group Interconversions of the Amine Moiety

| Reactant | Resulting Functional Group | Reaction Type |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Acylation |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Alkylation |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Reductive Amination |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Sulfonylation |

| 2,4,6-Trichloro-1,3,5-triazine | N-substituted aminotriazine | Nucleophilic Aromatic Substitution |

Stereochemical Aspects of Reactions Involving Chiral Analogues

This compound itself is an achiral molecule. However, a chiral center can be introduced into its structure, for example, by adding a substituent to the ethyl chain, creating a chiral analogue such as (R)- or (S)-1-(3,5-dichlorophenyl)ethan-1-amine or (R)- or (S)-2-(3,5-dichlorophenyl)propan-1-amine. The stereochemistry of reactions involving such chiral analogues would be of significant interest.

When a chiral amine reacts with an achiral reagent, a racemic mixture of products will form unless a chiral influence is present. However, if a chiral analogue of this compound reacts with another chiral molecule, two diastereomeric products can be formed, often in unequal amounts. This diastereoselectivity is governed by the steric and electronic interactions in the transition states leading to the different products.

For instance, the acylation of a chiral amine with a chiral acyl chloride would lead to two diastereomeric amides. The relative amounts of these diastereomers would depend on how the stereocenters of the two reactants interact. Similarly, in catalytic reactions, using a chiral catalyst with a racemic mixture of a chiral amine analogue can lead to kinetic resolution, where one enantiomer reacts faster than the other. The stereochemical outcome of such reactions can be highly dependent on factors like the specific catalyst, solvent, and reaction temperature.

Biological and Pharmacological Investigations of 2 3,5 Dichlorophenyl Ethanamine and Analogues

Receptor Interaction and Binding Affinity Studies

Research into the pharmacological profile of 2-(3,5-dichlorophenyl)ethanamine analogues has centered on their interactions with various receptor systems, most notably sigma receptors and key neurotransmitter receptors.

While direct binding data for this compound is not extensively documented in publicly available research, studies on closely related dichlorinated analogues have established this chemical class as a source of potent sigma receptor ligands. Analogues containing a 3,4-dichlorophenyl group have shown marked selectivity and high affinity for sigma binding sites. nih.gov

Two such analogues, BD1047 (N(-)[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) and BD1063 (1(-)[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), have been characterized as selective sigma receptor ligands. nih.gov Competition assays confirmed that these compounds interact with both σ1 and σ2 subtypes. While both demonstrated a preference for σ1 sites, BD1047 showed a higher affinity for the σ2 subtype compared to BD1063. nih.gov Further investigation suggests that BD1047 may act as a partial agonist at sigma sites. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| BD1047 | Sigma-1 (σ1) | High Affinity (Specific value not cited) | Preferential affinity for σ1 sites. nih.gov |

| BD1047 | Sigma-2 (σ2) | High Affinity (Specific value not cited) | Higher affinity for σ2 sites than BD1063. nih.gov |

| BD1063 | Sigma-1 (σ1) | High Affinity (Specific value not cited) | Preferential affinity for σ1 sites. nih.gov |

| BD1063 | Sigma-2 (σ2) | Lower Affinity compared to BD1047 | Lower affinity for σ2 sites than BD1047. nih.gov |

The phenethylamine (B48288) scaffold is a well-established pharmacophore for interacting with adrenergic and serotonin (B10506) receptor systems. Substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence the affinity and efficacy at these receptors.

Adrenergic Receptors: The interaction of dichlorinated phenethylamine analogues with adrenergic receptors has been demonstrated. For instance, the transformation of a beta-adrenergic receptor agonist into an antagonist by replacing hydroxyl groups with chloro substituents highlights the impact of halogenation. nih.gov A notable example is 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, a structural analogue, which acts as a beta-adrenoceptor antagonist with a KB value of (6.7 +/- 2.3) x 10⁻⁸ M. nih.gov This compound represents a prototype for a new class of beta-blockers. nih.gov Studies on the centrally active phenylethanolamine N-methyltransferase (PNMT) inhibitor, 2,3-dichloro-alpha-methylbenzylamine (DCMB), also suggest an inhibitory action on alpha-2-adrenoceptor function in vivo. nih.gov

Serotonin Receptors: Phenalkylamine analogues are known to interact with serotonin (5-HT) receptors, and their affinity is generally enhanced by methoxylation of the phenyl ring. nih.gov The specific positioning of these substitutions is crucial, with methoxy (B1213986) groups at the 2 and 5 positions being optimal for high affinity. nih.gov While comprehensive binding data for this compound at various serotonin receptor subtypes is not readily available, the general pharmacology of the phenethylamine class suggests potential interactions. The binding affinities of various serotonergic ligands are often determined using radioligand binding assays with antagonists like [3H]ketanserin or [3H]mesulergine. nih.govresearchgate.net

| Compound | Receptor | Activity | Value |

|---|---|---|---|

| 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | Beta-Adrenoceptor | Antagonist | KB = (6.7 +/- 2.3) x 10-8 M nih.gov |

| 2,3-dichloro-alpha-methylbenzylamine (DCMB) | Alpha-2-Adrenoceptor | Inhibitory Action | In vivo functional inhibition observed. nih.gov |

Phenylethanolamine N-methyltransferase (PNMT) Inhibition: Certain dichlorinated phenethylamine analogues have been identified as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497). medchemexpress.comnih.govwikipedia.org 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, a close analogue of the subject compound, is a known PNMT inhibitor that has been shown to significantly reduce blood pressure in spontaneously hypertensive rats. medchemexpress.com Another potent PNMT inhibitor with a dichloro-substituted ring system, PNMT-IN-1, exhibits a Ki value of 1.2 nM and an IC50 of 81 nM. medchemexpress.com The development of potent and selective PNMT inhibitors is an area of interest for potentially modulating epinephrine biosynthesis. nih.govnih.gov

| Compound | Activity | Value | Note |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | PNMT Inhibitor | Effective in vivo (50 mg/kg) medchemexpress.com | Reduces blood pressure in spontaneously hypertensive rats. medchemexpress.com |

| PNMT-IN-1 | PNMT Inhibitor | Ki = 1.2 nM; IC50 = 81 nM medchemexpress.com | A potent, second-generation inhibitor. medchemexpress.com |

Topoisomerase IV and DNA Gyrase Inhibition: Currently, there is a lack of specific research data linking this compound or its direct phenethylamine analogues to the inhibition of the bacterial enzymes Topoisomerase IV and DNA gyrase. These enzymes are established targets for antibacterial agents like quinolones. plos.orgnih.govpatsnap.com While some novel compounds containing dichlorophenyl moieties have been investigated as potential DNA topoisomerase II inhibitors, their structures are generally more complex and not direct analogues of phenethylamine. nih.gov

In Vitro Biological Activity Assessments

The potential for dichlorinated phenethylamines to exert biological effects has been explored through various in vitro assays, including evaluations of antimicrobial and antiviral efficacy.

Derivatives of dichlorophenethylamine have demonstrated notable antibacterial properties. A recently described compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has shown broad-spectrum activity against several clinically significant bacterial pathogens, including antibiotic-resistant strains. nih.govnih.gov This compound was effective in both inhibiting and eradicating biofilms of Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov The minimal inhibitory concentration (MIC) is a key metric for quantifying this activity. nih.gov Other studies have shown that benzamide (B126) derivatives containing a 2,6-dichlorobenzoyl chloride moiety also possess antimicrobial properties. ipinnovative.com

| Activity | Pathogen(s) | Finding |

|---|---|---|

| Broad-spectrum antibacterial activity | ESKAPE pathogens (e.g., P. aeruginosa, S. aureus) | Effective against antibiotic-resistant strains. nih.govnih.gov |

| Biofilm Inhibition & Eradication | P. aeruginosa, S. aureus | Demonstrated effective anti-biofilm activity. nih.govnih.gov |

| In vivo efficacy | P. aeruginosa (in C. elegans model) | Significantly improved survival when combined with ciprofloxacin. nih.gov |

The investigation into the antiviral potential of this compound and its close analogues is an emerging area. While direct evidence is limited, research on related chemical structures provides some insight. For example, phenylalanine derivatives have been designed as HIV-1 capsid (CA) protein inhibitors, which is a promising target for antiviral drugs. nih.gov One such derivative, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c), displayed an anti-HIV-1 activity with an EC50 value of 5.14 µM. nih.gov Other research has identified that di-halogenated phenolic compounds derived from L-tyrosine can exhibit inhibitory activity against HIV-1, possibly through interactions with reverse transcriptase, viral protease, or the envelope protein gp120. nih.gov Furthermore, certain NBD (nitrobenzoxadiazole) compounds have shown antiviral activity against HIV-1, with some inhibiting the viral reverse transcriptase enzyme with IC50 values in the micromolar range. mdpi.com However, there are no specific studies to date confirming the anti-HIV-1 potency of this compound itself.

| Compound Class/Derivative | Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) | HIV-1 Capsid (CA) | EC50 = 5.14 ± 1.62 μM nih.gov | nih.gov |

| NBD-14204 | HIV-1 Reverse Transcriptase | IC50 = 8.3 ± 1.2 μM mdpi.com | mdpi.com |

| NBD-14208 | HIV-1 Reverse Transcriptase | IC50 = 5 ± 0.5 μM mdpi.com | mdpi.com |

Cytotoxicity Evaluation

For instance, research on related structures, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated hepatotoxicity in rat models, which was found to be dependent on metabolism by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using human liver-derived HepG2 cells, both wild type and those stably transfected with CYP3A4, have further elucidated the role of metabolism in the cytotoxicity of DCPT. nih.gov These findings highlight that the dichlorophenyl moiety is a key structural feature in conferring cytotoxic properties, which can be modulated by metabolic activation. nih.gov

In a broader context, the introduction of chlorine atoms into a molecule is known to potentially enhance its biological activity, including cytotoxicity. eurochlor.org This is often attributed to changes in lipophilicity and electronic properties that can affect how the compound interacts with biological targets. eurochlor.org

Studies on other dichlorophenyl-containing compounds have also shown significant cytotoxic effects against various cancer cell lines. For example, a series of phthalimido-thiazoles with 3,4-dichloro and 3,5-dichloro substitutions exhibited high antiproliferative activity against human leukemia (MV4-11) and human lung carcinoma (A549) cells. nih.gov Specifically, the 3,5-dichloro-derivative (compound 6f in the study) was identified as a lead dual-targeted anticancer drug candidate. nih.gov Similarly, a novel benzo[f]chromene derivative bearing a 2,5-dichlorophenyl group showed promising cytotoxic activities against triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2) cell lines. mdpi.com

The following table summarizes the cytotoxic activity of some dichlorophenyl-containing analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | Activity (IC₅₀) | Reference |

| Phthalimido-thiazole 6e (3,4-dichloro) | A549 (Human Lung Carcinoma) | 6.69-10.41 µM | nih.gov |

| Phthalimido-thiazole 6f (3,5-dichloro) | A549 (Human Lung Carcinoma) | 6.69-10.41 µM | nih.gov |

| Phthalimido-thiazoles 5a, 5b, 5d | MV4-11 (Human Leukemia) | 5.56-16.10 µM | nih.gov |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast Cancer) | 10.7 µM | mdpi.com |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung Cancer) | 7.7 µM | mdpi.com |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic Cancer) | 7.3 µM | mdpi.com |

In Vivo Pharmacological Effects and Preclinical Models

Central Nervous System Activity (e.g., Antidystonic, Antidepressant Potential)

Analogues of this compound have been investigated for their effects on the central nervous system, with some demonstrating potential as therapeutic agents for movement disorders and depression.

One area of investigation has been the antidystonic potential of related compounds. For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), a compound with a dichlorophenyl ethylamine structure, has shown efficacy in attenuating dystonic postures and orofacial dyskinesias induced by sigma receptor ligands like the neuroleptic haloperidol. nih.gov These findings from in vivo studies suggest that compounds with this structural motif may have therapeutic applications in treating movement disorders that are often side effects of certain medications. nih.gov

The antidepressant potential of phenethylamine derivatives, including those with dichlorophenyl substitutions, has also been a focus of research. The 2-phenethylamine scaffold is a core component of many endogenous catecholamines that play a crucial role in mood regulation. mdpi.com A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were evaluated for their ability to inhibit the reuptake of norepinephrine and serotonin, key mechanisms of action for many antidepressant drugs. consensus.app Within this series, compounds with a halogen substituent, such as a dichloro-substitution, at the 3- and/or 4-positions of the aryl ring showed the highest inhibitory activity. consensus.app One such compound, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol, demonstrated a potential for a rapid onset of antidepressant activity in rodent models. consensus.app

Furthermore, other studies have explored compounds with combined α2-adrenoceptor antagonist and monoamine uptake inhibitor properties as a strategy for developing antidepressants with a faster onset of action. researchgate.net While not directly involving this compound, this research highlights the therapeutic potential of modulating monoaminergic systems, a property that can be influenced by the substitution pattern on the phenyl ring of phenethylamine derivatives.

Cardiovascular System Modulation (e.g., Blood Pressure Regulation)

The 2-phenethylamine framework and its derivatives are known to interact with various receptors in the cardiovascular system, including α-adrenergic receptors, which are involved in blood pressure regulation. mdpi.com The substitution pattern on the phenyl ring can significantly influence the pharmacological activity of these compounds.

An early study on 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (Clonidine), a compound with a dichlorophenyl moiety, analyzed its cardiovascular effects. nih.gov The research demonstrated that this compound has a notable impact on blood pressure. nih.gov While the specific analogue is not a direct derivative of this compound, it underscores the principle that dichlorophenyl substitution can confer significant cardiovascular activity.

The α-adrenergic receptors, which are targets for many phenethylamine derivatives, are divided into α1 and α2 subtypes. mdpi.com The α1 subtypes are located in the cardiovascular, intestinal, CNS, and urinary systems, while the α2 subtypes are found in the pancreas, CNS, and also in cardiovascular regions. mdpi.com The interaction of phenethylamine derivatives with these receptors can lead to modulation of cardiovascular functions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Dichlorophenyl Substitution Pattern on Biological Activity

The position of the chlorine atoms on the phenyl ring of phenethylamine derivatives plays a critical role in determining their biological activity. Structure-activity relationship (SAR) studies have consistently shown that the substitution pattern influences the potency and selectivity of these compounds for various biological targets.

The introduction of chlorine atoms into a molecule can substantially alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity. eurochlor.org In some instances, chlorination is crucial for the compound's efficacy. eurochlor.org

In the context of anticancer activity, the substitution pattern of the dichlorophenyl ring has been shown to be a key determinant of cytotoxicity. nih.gov For example, in a series of phthalimide-thiazole derivatives, both 3,4-dichloro and 3,5-dichloro substituted compounds demonstrated significant antiproliferative activity. nih.gov Similarly, a study on morpholine-benzimidazole-oxadiazole derivatives found that the presence of chlorine atoms at both the third and fourth positions of the phenyl ring enhanced the binding affinity to the vascular endothelial growth factor receptor 2 (VEGFR-2), contributing to potent inhibition. acs.org

For central nervous system activity, SAR studies of phenethylamine derivatives have revealed that halogen substitutions on the phenyl ring can enhance their affinity for targets such as the 5-HT₂A receptor. nih.govresearchgate.net Specifically, halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone have been shown to have a positive effect on binding affinity. nih.govresearchgate.net In a series of N-arylanthranilic acids with anti-inflammatory activity, the N-(2,6-dichloro-m-tolyl)anthranilic acid was found to be the most potent agent, highlighting the importance of the dichlorophenyl substitution. nih.gov

Role of the Ethanamine Moiety in Target Interaction

The ethanamine (or ethylamine) side chain is a fundamental component of the 2-phenethylamine scaffold and is crucial for its interaction with various biological targets. mdpi.comnih.gov This moiety provides a basic nitrogen atom that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding sites of receptors and transporters. koreascience.kr

SAR studies on β-phenethylamine derivatives have demonstrated the importance of the ethylamine group in the inhibition of dopamine (B1211576) reuptake. koreascience.krbiomolther.org The structure of the ethylamine chain, including substitutions on the amine and the α-carbon, can significantly modulate the inhibitory activity. biomolther.org The 2-phenethylamine motif is a common feature in ligands for various G protein-coupled receptors, including adenosine (B11128) and α-adrenergic receptors, as well as monoamine transporters. mdpi.com

Modifications to the ethanamine moiety can lead to changes in selectivity and potency. For instance, the length and branching of the alkyl group on the nitrogen atom can influence the compound's interaction with its target. The basicity of the nitrogen atom, which can be affected by nearby functional groups, is also a critical factor. eurochlor.org The synthesis of various thiourea (B124793) derivatives from isothiocyanates and ethylamine highlights the reactivity of the amine group, which allows for the creation of diverse libraries of compounds for biological screening. researchgate.net

The following table summarizes the key structural features and their impact on biological activity based on SAR studies.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| Dichlorophenyl Ring | Substitution Pattern (e.g., 3,4- vs. 3,5-dichloro) | Influences cytotoxicity and receptor binding affinity. nih.govacs.org | nih.govacs.org |

| Dichlorophenyl Ring | Halogen at para-position | Positive effect on 5-HT₂A receptor binding affinity. nih.govresearchgate.net | nih.govresearchgate.net |

| Ethanamine Moiety | Basic Nitrogen Atom | Crucial for ionic interactions with biological targets. koreascience.kr | koreascience.kr |

| Ethanamine Moiety | N-alkylation | Modulates potency and selectivity for receptors and transporters. biomolther.org | biomolther.org |

Computational Chemistry and Molecular Modeling of 2 3,5 Dichlorophenyl Ethanamine

Quantum Chemical Calculations (e.g., DFT Studies, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-(3,5-Dichlorophenyl)ethanamine. DFT studies provide insights into the molecule's geometry, electronic structure, and reactivity. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations can also be used to determine various quantum chemical parameters that describe a molecule's reactivity. daneshyari.com These parameters, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. growingscience.com

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for a Phenethylamine (B48288) Analog

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.74 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.19 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.55 |

| Ionization Potential (I) | -EHOMO | 5.74 |

| Electron Affinity (A) | -ELUMO | 0.19 |

| Electronegativity (χ) | (I + A) / 2 | 2.965 |

| Chemical Hardness (η) | (I - A) / 2 | 2.775 |

| Chemical Softness (S) | 1 / (2η) | 0.180 |

Note: The values presented are illustrative for a phenethylamine analog and are intended to demonstrate the type of data generated from DFT calculations. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein receptor. These methods are crucial in drug discovery and design for understanding binding affinity and mechanism of action. nih.govbiomolther.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov For phenethylamine derivatives, docking studies have been instrumental in elucidating their interactions with various receptors, including dopamine (B1211576) transporters (DAT) and serotonin (B10506) receptors (5-HTRs). biomolther.orgnih.gov The dichlorophenyl moiety of the target compound is expected to play a significant role in these interactions, potentially forming halogen bonds or other non-covalent interactions with receptor residues.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the receptor and ligand, and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Table 2: Illustrative Molecular Docking Results for a Phenethylamine Derivative with a Target Receptor

| Ligand | Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| Phenethylamine Analog | Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |

| Phenethylamine Analog | Serotonin 5-HT2A Receptor | -9.2 | Ser159, Phe234, Trp336 |

Note: This table provides a hypothetical representation of docking results for phenethylamine analogs to illustrate the data obtained from such studies.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers methods to predict the most likely pathways for chemical reactions, including the synthesis of this compound. By calculating the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. nih.gov

DFT calculations are commonly used to map out reaction pathways. nih.gov For the synthesis of a primary amine like this compound, a common route is the reductive amination of the corresponding phenylacetone (B166967) or the reduction of the corresponding phenylethyl azide (B81097) or nitrile. Computational methods can be used to model these reaction steps, calculate the activation energies for different potential pathways, and thus predict the most favorable reaction conditions.

For instance, in a related enzymatic reaction, DFT studies have been used to elucidate the SN2 mechanism of methyl transfer, identifying the rate-limiting step and the roles of active site residues. nih.gov Similar principles can be applied to predict the non-enzymatic synthesis of this compound, providing valuable insights for synthetic chemists.

Table 3: Example of Calculated Activation Energies for a Postulated Reaction Step

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| Nitrile Reduction | 3,5-Dichlorophenylacetonitrile + Reducing Agent | +25.4 | This compound |

| Reductive Amination | 3,5-Dichlorophenylacetone + Ammonia (B1221849) + Reducing Agent | +30.1 | This compound |

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to compare the feasibility of different synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a statistical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or steric properties) to their observed activity. mdpi.com

For a class of compounds like phenethylamines, QSAR studies can be used to predict the activity of new, unsynthesized derivatives, including this compound. nih.govnih.gov The process involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model.

The resulting QSAR model can identify the key molecular features that are important for the desired activity. For example, a QSAR study on phenethylamines acting on a specific receptor might reveal that hydrophobicity and the presence of specific substituents on the phenyl ring are critical for high affinity. nih.gov The dichlorophenyl substitution in the target compound would be a significant descriptor in such a model.

Table 4: Representative QSAR Model for a Series of Phenethylamine Derivatives

| Model Equation | Statistical Parameters |

| pIC50 = 0.65 * logP - 0.23 * MW + 1.54 * (presence of Cl) + 2.1 | R² = 0.85, Q² = 0.78, F = 65.3 |

Note: This is a simplified, illustrative QSAR model. pIC50 represents biological activity, logP is the partition coefficient (a measure of hydrophobicity), MW is molecular weight, and (presence of Cl) is an indicator variable. R² (coefficient of determination), Q² (cross-validated R²), and F (F-statistic) are measures of the model's goodness-of-fit and statistical significance.

Advanced Applications and Emerging Research Areas of 2 3,5 Dichlorophenyl Ethanamine

Utilization as a Building Block in Complex Molecule Synthesis

2-(3,5-Dichlorophenyl)ethanamine serves as a versatile and crucial building block in the field of organic synthesis, enabling the construction of more complex molecules. biosynth.com Its unique structure, featuring a dichlorinated phenyl ring coupled with an ethanamine side chain, provides a valuable scaffold for medicinal chemistry and the development of novel compounds. biosynth.com This compound is frequently employed as a key intermediate and reagent in the synthesis of a variety of organic molecules. biosynth.com

The presence of the dichlorophenyl group is particularly significant as it can influence the biological activity of the resulting molecules, making it a point of interest for developing innovative therapeutic agents. chemimpex.com The ethanamine portion of the molecule allows for a range of chemical transformations, such as nucleophilic substitutions and coupling reactions, facilitating the efficient production of target compounds with desired properties. chemimpex.com

In medicinal chemistry, this compound and its derivatives are explored for their potential in creating drugs that target neurological disorders. chemimpex.comchemimpex.com The structural framework of this compound allows for modifications that can lead to improved efficacy and reduced side effects in new pharmaceutical agents. chemimpex.com Researchers utilize this building block to systematically explore structure-activity relationships, leading to the optimization of lead compounds in drug discovery programs.

The synthesis of complex molecules often involves multi-step reaction sequences. nih.gov this compound can be introduced at various stages of these sequences to impart specific structural features and functionalities to the final product. Its utility extends to the creation of diverse chemical libraries for high-throughput screening, accelerating the identification of new bioactive compounds.

Table 1: Examples of Complex Molecules Synthesized Using this compound as a Building Block

| Resulting Compound Class | Therapeutic Area of Interest | Reference |

| Novel dicarboximide fungicides | Agrochemicals | |

| Bioactive agents | Neurological Disorders | chemimpex.comchemimpex.com |

| Research compounds for receptor interaction studies | Biochemical Research | chemimpex.com |

Role in Material Science and Polymer Chemistry (e.g., Molecularly Imprinted Polymers)

The unique properties of this compound and its derivatives also lend themselves to applications in material science and polymer chemistry. chemimpex.com One of the notable areas of application is in the development of specialty polymers and resins, contributing to materials with enhanced durability and chemical resistance. chemimpex.com

A significant application lies in the creation of Molecularly Imprinted Polymers (MIPs). nih.govwikipedia.org MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule, in this case, potentially this compound or its derivatives. nih.govwikipedia.org This "molecular imprinting" process creates cavities in the polymer matrix that are complementary in shape, size, and functionality to the template molecule. wikipedia.org

The process of creating a MIP typically involves:

Complex Formation: The template molecule (e.g., a derivative of this compound) is mixed with functional monomers that have an affinity for it.

Polymerization: A cross-linking agent is added to polymerize the monomers around the template molecule.

Template Removal: The template molecule is then extracted, leaving behind specific recognition sites.

These tailored polymers can act as synthetic antibodies or receptors, exhibiting high selectivity and affinity for the target analyte. nih.govwikipedia.org MIPs based on this compound could be used for the selective extraction and sensing of this compound and related structures from various matrices. rsc.org The robustness of MIPs, including their stability at different pH levels and temperatures, makes them advantageous over their biological counterparts.

Table 2: Key Aspects of Molecularly Imprinted Polymers (MIPs)

| Feature | Description | Reference |

| Principle | Creation of template-specific recognition sites in a polymer matrix. | wikipedia.org |

| Process | Involves complex formation, polymerization, and template removal. | wikipedia.org |

| Properties | High selectivity, high affinity, robustness, and stability. | |

| Applications | Chemical separations, sensors, and potential for biomedical uses. | nih.govwikipedia.org |

Applications in Agrochemical Research and Development (e.g., Pesticide Formulation)

This compound and its analogs are valuable intermediates in the research and development of new agrochemicals. chemimpex.com The dichlorophenyl moiety is a common feature in a number of successful pesticides, and derivatives of this compound are investigated for their potential as effective herbicides and insecticides. chemimpex.com

Research in this area focuses on synthesizing new compounds that can offer improved efficacy against target pests while minimizing environmental impact. chemimpex.com The development of new plant growth regulators is one such application, where compounds are screened for their ability to influence plant development in beneficial ways.

The process of developing a new agrochemical is a lengthy and highly regulated one, involving extensive field research to determine the efficacy, optimal application rates, and crop safety of a new product.

Table 3: Stages of Agrochemical Development

| Stage | Key Activities |

| Discovery | Synthesis of new compounds and initial screening for biological activity. |

| Field Research | Testing under real-world conditions to evaluate performance and crop safety. |

| Formulation Development | Creating a stable and effective product for end-use. |

| Regulatory Approval | Submission of extensive data to government agencies for approval. |

Analytical Standards and Reference Materials Development

In analytical chemistry, the availability of high-purity reference materials is crucial for the accuracy and reliability of measurements. ijpsjournal.comijirt.org this compound can be used in the development of analytical standards for quality control and research purposes. chemimpex.com These standards are essential for the validation of analytical methods, ensuring that they are specific, accurate, and reproducible. ijirt.orgemerypharma.com

Certified Reference Materials (CRMs) are a specific class of standards that are produced under stringent guidelines and come with a certificate of analysis detailing their properties and traceability. clpmag.comsigmaaldrich.com While specific CRMs for this compound were not identified in the search results, the development of such standards would be a logical step given its relevance in various research fields. These standards would be used to:

Calibrate analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems.

Perform system suitability tests to ensure the analytical system is working correctly.

Serve as a benchmark for quantifying the amount of the substance in a sample.

The development of analytical methods often involves optimizing various parameters, such as the mobile phase composition in HPLC or the temperature program in GC, to achieve the desired separation and detection of the analyte. emerypharma.com The availability of a well-characterized standard for this compound would greatly facilitate this process.

Table 4: Common Analytical Techniques for Chemical Analysis

| Technique | Principle | Common Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a stationary phase and a liquid mobile phase. | Analysis of non-volatile compounds. | |

| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a stationary phase and a gaseous mobile phase. | Analysis of volatile compounds. | |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Often coupled with HPLC or GC for enhanced specificity. | |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Detection of compounds with chromophores. | ijirt.org |

Environmental Fate and Impact Studies of Dichlorophenethylamines

Pathways of Environmental Release and Distribution

The environmental release of 2-(3,5-Dichlorophenyl)ethanamine and its analogs can occur through several pathways, largely dictated by their synthesis and use. These compounds can be intermediates in the manufacturing of pharmaceuticals, pesticides, and dyes. nih.govrsc.org

Potential release pathways include:

Industrial Discharge: Effluents from chemical manufacturing plants represent a primary source of release into aquatic systems. Inadequate wastewater treatment can lead to the direct discharge of the compound and its precursors into rivers and lakes. nih.gov

Improper Waste Disposal: The disposal of industrial waste and byproducts in landfills can lead to soil and groundwater contamination through leaching. nih.gov

Clandestine Laboratory Waste: Illicit drug manufacturing sites are another potential source. The synthesis of designer drugs can involve chlorinated phenethylamine (B48288) derivatives, and the indiscriminate dumping of chemical waste from these operations can lead to localized but high concentrations of contamination in soil and water.

Once released, the distribution of dichlorophenethylamines in the environment is governed by their physicochemical properties. While specific data for this compound is scarce, information on a related isomer, 2,4-dichlorophenethylamine, provides some insight.

Table 1: Physicochemical Properties of 2,4-Dichlorophenethylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉Cl₂N | PubChem nih.gov |

| Molecular Weight | 190.07 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

Note: This data is for the 2,4-dichloro isomer and is used as a surrogate due to the lack of data for the 3,5-dichloro isomer. The XLogP3 value suggests a moderate potential for bioaccumulation in organisms.

The moderate lipophilicity, as suggested by the XLogP3 value, indicates that dichlorophenethylamines may partition from water into soil, sediment, and biota. Their potential to adsorb to organic matter in soil and sediment could lead to their persistence in these compartments.

Degradation and Transformation Processes in Environmental Compartments

The persistence of dichlorophenethylamines in the environment is determined by their susceptibility to various degradation and transformation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Processes:

Photodegradation: Aromatic compounds can undergo photodegradation in the presence of sunlight. However, the rate and extent of this process for dichlorophenethylamines have not been extensively studied. For some chlorinated aromatic compounds, photolysis can be a significant degradation pathway in surface waters.

Hydrolysis: The stability of the carbon-chlorine bond suggests that hydrolysis is likely to be a slow process under typical environmental pH conditions.

Biotic Processes:

Biodegradation: Microbial degradation is a key process for the removal of many organic pollutants. Bacteria in soil and sediment may be capable of degrading dichlorophenethylamines. Potential biodegradation pathways for chlorinated aromatic compounds include:

Dechlorination: The removal of chlorine atoms from the aromatic ring, which can occur under both aerobic and anaerobic conditions. Reductive dechlorination is a significant pathway in anaerobic environments.

Ring Cleavage: Following dechlorination, the aromatic ring can be cleaved by microbial enzymes, leading to the formation of aliphatic compounds that can be further mineralized to carbon dioxide and water.

The presence of chlorine atoms on the aromatic ring can make these compounds more resistant to biodegradation compared to their non-chlorinated counterparts. The position of the chlorine atoms can also significantly influence the rate and pathway of degradation.

Ecotoxicological Assessments and Ecological Risks

Aromatic amines, in general, are known to have toxic effects on aquatic organisms. nih.gov For instance, chloroanilines, which share structural similarities, have been shown to be harmful to aquatic life. nih.gov The primary concern with such compounds is their potential to act as central nervous system stimulants or to exhibit other specific modes of toxic action.

The PubChem database provides some hazard information for the isomer 2,4-Dichlorophenethylamine , which suggests potential for skin and eye irritation, as well as respiratory irritation. nih.gov

Table 2: Hazard Statements for 2,4-Dichlorophenethylamine

| Hazard Code | Statement | Source |

|---|---|---|

| H315 | Causes skin irritation | PubChem nih.gov |

| H319 | Causes serious eye irritation | PubChem nih.gov |

| H335 | May cause respiratory irritation | PubChem nih.gov |

Note: This data is for the 2,4-dichloro isomer. The ecotoxicological profile of the 3,5-dichloro isomer may differ.

The ecological risks associated with dichlorophenethylamines would depend on the concentration of the compound in the environment and the sensitivity of the exposed organisms. Chronic exposure to even low levels of persistent and bioaccumulative substances can lead to adverse effects on populations and ecosystems.

Strategies for Mitigation and Remediation of Environmental Contamination

In the event of environmental contamination with dichlorophenethylamines, several mitigation and remediation strategies could be employed. The choice of strategy would depend on the nature and extent of the contamination, as well as the specific environmental compartment affected (soil, groundwater, or surface water).

Table 3: Potential Remediation Strategies for Dichlorophenethylamine Contamination

| Strategy | Description | Applicability |

|---|---|---|

| Excavation and Disposal | Physical removal of contaminated soil and transport to a licensed hazardous waste facility. | Effective for highly contaminated, localized areas (hot spots). |